![molecular formula C19H20F3N7O7S3 B560062 (2S)-2-[[3-(2,1,3-苯并噻二唑-4-基磺酰氨基)噻吩-2-羰基]氨基]-5-(二氨基亚甲基氨基)戊酸;2,2,2-三氟乙酸 CAS No. 1210945-69-9](/img/structure/B560062.png)
(2S)-2-[[3-(2,1,3-苯并噻二唑-4-基磺酰氨基)噻吩-2-羰基]氨基]-5-(二氨基亚甲基氨基)戊酸;2,2,2-三氟乙酸
描述
EG 00229 is an antagonist of neuropilin-1 (NRP-1). It inhibits the binding of VEGF-A to porcine aortic endothelial cells expressing NRP-1, but not VEGFR2, with an IC50 value of 8 µM. EG 00229 (100 µM) reduces VEGF-A-induced migration of human umbilical vein endothelial cells (HUVECs) and enhances the cytotoxicity of paclitaxel or 5-fluorouracil in A549 lung cancer cells. It also reduces severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infectivity in Caco-2 cells when used at a concentration of 100 µM.
EG00229(cas 1210945-69-9) is the first small molecule inhibitors of the neuropilin-1 and VEGF-A interaction with an IC50 of inhibition of 8 uM(125I-VEGF binding to PAE/NRP1 cells). EG00229 reduced VEGF-A-induced VEGFR2 tyrosine phosphorylation in HUVECs in a dose-dependent fashion, with a maximum inhibition of 34% at 100 μM. EG00229 also significantly reduced VEGF-A induced migration of HUVECs. caused a partial inhibition of VEGF receptor activity and biological function, consistent with the current model for the role of NRP1 in VEGF function, in which NRP1 is required for optimal signaling and certain biological functions downstream of VEGFR2, particularly migration.
科学研究应用
Here is a comprehensive analysis of the scientific research applications of EG00229, focusing on its unique applications:
Cancer Therapy
EG00229 has been shown to enhance the anti-tumor activity of microglia in a mouse glioma model. It is considered useful for NRP1 blockade in cancer therapy, particularly in blocking tumor cells and tumor angiogenesis .
Reversing Radiation Resistance
Studies suggest that EG00229 may help reverse radiation resistance in non-small cell lung cancer (NSCLC) cells by inhibiting the binding of NRP1 and VEGF-165, providing a new approach to cancer treatment .
Neurovascular Permeability
EG00229 induces neurovascular permeability, which could have implications for treating various neurovascular disorders and enhancing drug delivery across the blood-brain barrier .
Inhibition of Pathological Blood Vessel Growth
By inhibiting VEGF binding to NRP1, EG00229 reduces pathological blood vessel growth, which is crucial in treating diseases characterized by abnormal angiogenesis .
SARS-CoV-2 Spike Protein Binding Impairment
More recently, EG00229 was reported to impair the binding of the SARS-CoV-2 S1 spike protein to NRP1, suggesting potential therapeutic applications in COVID-19 treatment .
Neuropilin-1 (Nrp1) Inhibition
As a small molecule inhibitor of neuropilin-1 (Nrp1), EG00229 has been reported to inhibit VEGF-A binding to Nrp1, which is significant in various therapeutic contexts including cancer and vascular diseases .
属性
IUPAC Name |
(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O5S3.C2HF3O2/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9;3-2(4,5)1(6)7/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20);(H,6,7)/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQBITUOSRZDTG-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N7O7S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。